![molecular formula C19H21ClN2O3S B2683294 N-((1-(4-氯苯基)-5-氧代吡咯烷-3-基)甲基)-2,5-二甲基苯磺酰胺 CAS No. 954714-60-4](/img/structure/B2683294.png)
N-((1-(4-氯苯基)-5-氧代吡咯烷-3-基)甲基)-2,5-二甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its role or use .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can include the raw materials used, the conditions required for the reaction, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and stability. It also includes understanding how the compound behaves under different conditions .科学研究应用
合成和表征
磺酰胺分子的合成和表征已被广泛研究。一个值得注意的例子是从二甲基-4-硝基苯基和4-甲基苯磺酰氯衍生的磺酰胺分子的合成,其特征在于使用单晶X射线衍射(SCXRD)和光谱工具。该研究通过密度泛函理论(DFT)计算提供了对分子结构和电子性质的见解,与实验数据很好地相关(Murthy et al., 2018)。
拮抗剂性质和分子对接
对磺酰胺衍生物的研究还探讨了它们作为特定受体拮抗剂的潜力。例如,研究了N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺对CB1大麻素受体的拮抗特性。本研究利用分子对接来了解化合物与受体之间的相互作用,为受体特异性拮抗剂的设计提供了宝贵的见解(Shim et al., 2002)。
非线性光学性质
包括与磺酰胺基团相关的吡啶盐的改性已被研究其二阶非线性光学(NLO)性质。这些研究的目的是找到具有较大NLO性质的新化合物,为光子和电光应用的进步做出贡献。例如,对噻吩基取代的吡啶盐的研究突出了这些化合物在开发具有显着SHG效率的非中心对称结构方面的潜力,为新的NLO材料铺平了道路(Li et al., 2012)。
环境应用
磺酰胺除草剂(如氯磺隆)的迁移和降解行为已被研究以预测其在农业土壤中的迁移率。了解这些特性对于评估此类化合物对环境的影响以及制定减轻其在环境中持久性和迁移性的策略至关重要(Veeh et al., 1994)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-13-3-4-14(2)18(9-13)26(24,25)21-11-15-10-19(23)22(12-15)17-7-5-16(20)6-8-17/h3-9,15,21H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEUJAXUCPKZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。